molecular formula C16H11Cl2FN4O B10943209 2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10943209
M. Wt: 365.2 g/mol
InChI Key: SWYOZHWXSYSUPA-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features two chlorine atoms and one fluorine atom attached to benzene rings, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the triazole ring with the halogenated benzene rings using coupling agents like carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The benzamide group can engage in coupling reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the triazole ring or benzene rings.

    Reduction Products: Reduced forms of the triazole ring or benzamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide may be investigated for its potential as a bioactive molecule. Its halogenated aromatic rings and triazole moiety could interact with biological targets, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or antifungal agent. The triazole ring is a common feature in many pharmaceutical compounds, suggesting that this compound could exhibit similar bioactivity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its halogenated structure may impart desirable characteristics like increased stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide likely involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiobenzamide: Contains a thiobenzamide group, which may alter its chemical properties.

Uniqueness

The unique combination of a triazole ring with halogenated benzene rings and a benzamide group distinguishes 2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide from other compounds. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C16H11Cl2FN4O

Molecular Weight

365.2 g/mol

IUPAC Name

2-chloro-N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H11Cl2FN4O/c17-13-4-2-1-3-12(13)15(24)21-16-20-9-23(22-16)8-10-5-6-11(19)7-14(10)18/h1-7,9H,8H2,(H,21,22,24)

InChI Key

SWYOZHWXSYSUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)Cl

Origin of Product

United States

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